(4R,6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol
説明
特性
IUPAC Name |
(4R,6S)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-10-4-9-6-12-5-8-2-1-3-13-11(8)14(9)7-10/h1-3,9-10,12,15H,4-7H2/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNGBKGGUPEOKM-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC3=C(N2CC1O)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNCC3=C(N2C[C@@H]1O)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(4R,6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol is a complex nitrogen-containing heterocyclic compound with potential biological activities. This article explores its biological activity through various studies and data analyses.
Chemical Structure
The compound features a tricyclic structure with multiple nitrogen atoms, which may influence its biological interactions and pharmacological properties. The stereochemistry at positions 4 and 6 is critical for its activity.
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of neuropharmacology and anticancer research. Below are detailed findings from various studies:
Neuropharmacological Effects
Recent research has indicated that compounds structurally related to (4R,6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol exhibit significant interactions with neurotransmitter receptors. Specifically:
- AMPA Receptor Modulation : Compounds with similar tricyclic frameworks have been shown to act as positive allosteric modulators of AMPA receptors. These compounds enhance glutamatergic neurotransmission in the central nervous system (CNS), which could be beneficial in treating CNS pathologies such as Alzheimer's disease and schizophrenia .
Antitumor Activity
The anticancer potential of triazatricyclo compounds has also been explored:
- In Vitro Studies : Various derivatives of triazatricyclo compounds have demonstrated promising antiproliferative effects against human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). Notably, some synthesized compounds showed higher potency than doxorubicin in MTT assays .
Summary of Biological Activities
Case Studies
-
Neuropharmacological Study :
A study conducted on derivatives of triazatricyclo compounds evaluated their binding affinity to AMPA receptors using radioligand binding assays. The results indicated that certain derivatives significantly increased the binding efficacy compared to control compounds, suggesting potential therapeutic applications in enhancing cognitive functions . -
Anticancer Study :
In a comparative analysis of triazatricyclo derivatives against various cancer cell lines, the results highlighted that specific modifications to the tricyclic structure enhanced cytotoxicity significantly. For instance, the introduction of specific aryl groups led to increased activity against HepG2 cells, demonstrating the importance of structural optimization in drug design .
類似化合物との比較
Key Research Findings
Stereochemical Impact : The (4R,6S) configuration of the target compound introduces a hydroxyl group absent in its analogs, such as (6R)- and (6S)-isomers . This hydroxyl may enhance solubility and hydrogen-bonding interactions, critical for bioavailability.
Fluorinated Derivatives : Compounds like the 12-methyl-bis(trifluoromethyl) analog () exhibit higher metabolic stability due to fluorine’s electronegativity, contrasting with the target compound’s polar hydroxyl group .
Pharmacological Activity : Triazolam’s clinical success underscores the importance of halogenation (chlorine) and aromatic substitution in tricyclic systems for CNS-targeting drugs . The target compound lacks these groups, suggesting divergent therapeutic applications.
Synthetic Accessibility : and highlight the use of click chemistry and heterocyclic coupling in synthesizing complex tricyclics. The target compound’s synthesis likely requires stereoselective methods to achieve the (4R,6S) configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
